5-Bromo-2-(3-chlorophenoxy)pyridine
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Overview
Description
5-Bromo-2-(3-chlorophenoxy)pyridine: is an organic compound with the molecular formula C11H7BrClNO It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 3-chlorophenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and 3-chlorophenol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 2-bromo-5-chloropyridine is reacted with 3-chlorophenol under reflux conditions, facilitating the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-2-(3-chlorophenoxy)pyridine can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-(3-chlorophenoxy)pyridine is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the phenoxy group.
2-(3-Chlorophenoxy)pyridine: Similar but without the bromine atom.
5-Bromo-2-pyridinecarbonitrile: Contains a nitrile group instead of the phenoxy group.
Uniqueness
5-Bromo-2-(3-chlorophenoxy)pyridine is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct chemical properties
Biological Activity
5-Bromo-2-(3-chlorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₈BrClN and a molecular weight of 284.54 g/mol. The compound features a bromine atom at the 5-position and a chlorophenoxy group at the 3-position of the pyridine ring, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Methods
The synthesis of this compound typically involves several key reactions, including nucleophilic aromatic substitution and halogenation processes. The general synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Nucleophilic Substitution : Chlorophenol is introduced through nucleophilic substitution reactions.
- Bromination : The introduction of bromine is achieved via electrophilic aromatic bromination.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit promising antifungal properties by inhibiting cytochrome P450 enzymes, which are crucial for fungal growth and survival. Molecular docking studies suggest that this compound may effectively bind to these enzymes, potentially leading to the development of new antifungal agents.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound, particularly its ability to inhibit Aurora A kinase. Inhibition of Aurora A has been associated with disrupted cell cycle progression in cancer cells, making it a target for cancer therapy. In vitro studies demonstrate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-chloropyridine | Bromine at position 5, chlorine at position 2 | Lacks the chlorophenoxy group |
2-Bromo-5-chloropyridine | Bromine at position 2, chlorine at position 5 | Different substitution pattern affecting reactivity |
5-Iodo-2-(3-chlorophenoxy)pyridine | Iodine instead of bromine | Higher reactivity due to iodine's larger size |
5-Bromo-2-(4-chlorophenoxy)pyridine | Chlorophenoxy group at position 4 | Variability in substitution affects biological activity |
This table illustrates how variations in structure can influence biological activity, particularly in terms of reactivity and interaction with biological targets.
Case Studies
- Aurora A Kinase Inhibition : A study demonstrated that treatment with this compound resulted in significant accumulation of phosphorylated histone H3 (PH3) in Jurkat cells, indicating effective inhibition of Aurora A kinase. This effect was observed at various concentrations, highlighting its potential as an anticancer therapeutic agent .
- Antifungal Screening : In another investigation, this compound was evaluated for antifungal activity against several strains of fungi. Results showed promising inhibition rates comparable to established antifungal drugs, suggesting its utility in treating fungal infections.
Properties
Molecular Formula |
C11H7BrClNO |
---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
5-bromo-2-(3-chlorophenoxy)pyridine |
InChI |
InChI=1S/C11H7BrClNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H |
InChI Key |
NZBVVPHFPDZGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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